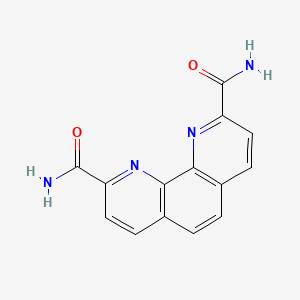

1,10-Phenanthroline-2,9-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,10-Phenanthroline-2,9-dicarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C14H10N4O2 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Coordination Chemistry

1,10-Phenanthroline-2,9-dicarboxamide and its derivatives are recognized for their ability to form stable complexes with various metal ions. Their tetradentate nature allows them to coordinate effectively with actinides and lanthanides, making them crucial in nuclear chemistry.

Table 1: Selectivity of this compound Derivatives for Metal Ions

Environmental Applications

The compound has been extensively studied for its ability to extract hazardous metals from contaminated environments. Its selectivity for d- and f-block metals makes it suitable for environmental sensing and remediation.

Case Study: Extraction of Hazardous Metals

A study demonstrated that various derivatives of this compound exhibited good extraction capabilities for cadmium, lead, and copper from aqueous solutions. The synthesized compounds were tested as ionophores in potentiometric sensors, showing high sensitivity towards these metals while displaying negligible response to lanthanides .

Analytical Chemistry

In analytical applications, this compound is employed as a fluorescent probe due to its ability to form stable complexes with rare earth metals like europium. This property is utilized in time-resolved fluorometric assays.

Table 2: Fluorescent Properties of 1,10-Phenanthroline Derivatives

| Compound | Metal Ion | Fluorescence Lifetime (μs) | Application |

|---|---|---|---|

| BCPDA (4,7-bis-(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid) | Eu(III) | Long (up to 1000) | Time-resolved fluoroimmunoassays |

Macrocyclic Ligands

Recent developments have led to the synthesis of macrocyclic derivatives of this compound. These macrocycles exhibit enhanced properties for metal ion extraction compared to their linear counterparts.

Case Study: Macrocyclic Ligands

Research indicated that newly synthesized 24-membered macrocyclic ligands showed improved extraction efficiency for actinides like americium and europium compared to traditional ligands. This was attributed to their unique structural properties that facilitate better metal coordination .

化学反応の分析

Metal Complexation Reactions

The compound’s bifunctional carboxamide groups enable selective coordination with transition metals and actinides. Key reactions include:

Lanthanide/Actinide Coordination

-

Forms stable 1:1 or 2:1 (ligand:metal) complexes with trivalent lanthanides (Ln³⁺) and actinides (An³⁺) in nitrate media .

-

Selectivity : Demonstrates higher affinity for Am(III) over Eu(III), with separation factors (SF) up to 51 in solvent extraction systems using chlorinated solvents .

| Metal Ion | Log K (Stability Constant) | Separation Factor (SF) vs. Eu³⁺ |

|---|---|---|

| Am³⁺ | 12.3 ± 0.4 | 51 |

| Eu³⁺ | 9.8 ± 0.3 | 1 (reference) |

Data from solvent extraction studies using 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline .

Transition Metal Binding

-

Coordinates with Cu(II), Zn(II), Cd(II), and Pb(II) to form luminescent complexes.

-

Example Reaction :

Ligand+Cu NO3 2→[Cu Ligand NO3 ]+

Complexes characterized by UV-Vis spectroscopy (λ<sub>max</sub> = 450–480 nm) and X-ray crystallography .

Macrocycle Formation

Reaction with diamine linkers yields macrocyclic derivatives with enhanced stereochemical flexibility:

24-Membered Macrocycles

-

Synthesis : Reacting 1,10-phenanthroline-2,9-dicarboxylic acid dichloride with piperazine forms 24-membered macrocycles (e.g., L2 and L3 ) in ~40% yield .

Dichloride+PiperazineDMF 60 CMacrocycle -

Properties :

Ligand Modification Reactions

The carboxamide groups serve as sites for structural diversification:

N-Alkylation/N-Arylation

-

Reaction : Treatment with alkyl/aryl halides under basic conditions introduces substituents at the amide nitrogen .

Ligand+R XNaH DMFN Alkylated Derivative -

Impact on Selectivity :

Thiosemicarbazone Formation

-

Reaction : Condensation with thiosemicarbazide yields bis-thiosemicarbazone derivatives :

Dicarbaldehyde+ThiosemicarbazideEtOH Bis thiosemicarbazone -

Applications : Potential use in heavy metal sensing due to S/N donor sites .

Solvent Extraction Mechanisms

The ligand’s extraction efficiency depends on:

-

Hard-Soft Acid-Base (HSAB) Interactions : Oxygen donors preferentially bind An³⁺ over Ln³⁺ via intra-ligand synergism .

-

Substituent Effects :

Stability and Decomposition

特性

分子式 |

C14H10N4O2 |

|---|---|

分子量 |

266.25 g/mol |

IUPAC名 |

1,10-phenanthroline-2,9-dicarboxamide |

InChI |

InChI=1S/C14H10N4O2/c15-13(19)9-5-3-7-1-2-8-4-6-10(14(16)20)18-12(8)11(7)17-9/h1-6H,(H2,15,19)(H2,16,20) |

InChIキー |

DIEQJVMDQHNUTR-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C(=O)N)N=C(C=C2)C(=O)N |

同義語 |

1,10-phenanthroline-2,9-dicarboxamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。